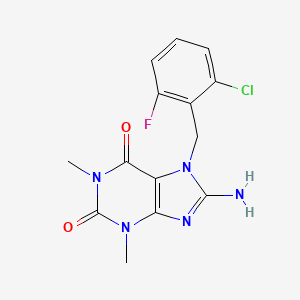
14-dehydro Andrographolide;AP10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deoxy-11,12-didehydroandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties . It is commonly used in traditional medicine, particularly in Asian countries, for treating various ailments such as fever and infectious diseases .
準備方法
Synthetic Routes and Reaction Conditions: 14-Deoxy-11,12-didehydroandrographolide can be synthesized through various chemical reactions. One common method involves the extraction of the compound from Andrographis paniculata using methanolic extraction followed by purification through silica gel column chromatography and high-performance liquid chromatography (HPLC) . The structures are determined using liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
Industrial Production Methods: Industrial production of 14-Deoxy-11,12-didehydroandrographolide typically involves large-scale extraction from Andrographis paniculata plants. The leaves and stems of the plant are used for extracting active phytochemicals, with the leaves containing the highest concentration of the compound .
化学反応の分析
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include various derivatives of 14-Deoxy-11,12-didehydroandrographolide, such as 14-deoxyandrographolide and neoandrographolide . These derivatives often exhibit enhanced biological activities compared to the parent compound .
科学的研究の応用
14-Deoxy-11,12-didehydroandrographolide has a wide range of scientific research applications:
Biology: The compound has shown significant anti-inflammatory and anti-cancer properties, making it a valuable tool in biological research
Medicine: It is used in traditional medicine for treating fever, infectious diseases, and liver disorders.
Industry: The compound is used in the pharmaceutical industry for developing new drugs and therapeutic agents.
作用機序
14-Deoxy-11,12-didehydroandrographolide exerts its effects through various molecular targets and pathways. It induces apoptosis in leukemic cells by activating caspase-3 and caspase-9, leading to cell cycle arrest in the G0-G1 phase . The compound also inhibits the replication of the H5N1 virus by restraining the nuclear export of viral ribonucleoprotein complexes . Additionally, it modulates the expression of insulin cascades, exhibiting antihyperglycemic activity .
類似化合物との比較
14-Deoxy-11,12-didehydroandrographolide is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxyandrographolide . it is unique in its ability to induce robust apoptosis in leukemic cells and its potential in treating liver disorders . The table below highlights some of the similar compounds and their unique properties:
| Compound | Unique Properties |
|---|---|
| Andrographolide | Anti-inflammatory, antibacterial, hepatoprotective |
| Neoandrographolide | Anti-inflammatory, anti-infective, anti-hepatotoxic |
| 14-Deoxyandrographolide | Immunomodulatory, anti-atherosclerotic |
| 14-Deoxy-11,12-didehydroandrographolide | Anti-cancer, anti-inflammatory, hepatoprotective |
特性
分子式 |
C20H28O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
4-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/t15?,16?,17?,19-,20-/m0/s1 |
InChIキー |
XMJAJFVLHDIEHF-GTSVPISWSA-N |
異性体SMILES |
C[C@@]12CCC([C@@](C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |
正規SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783033.png)
![2-amino-N-[(4-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14783035.png)
![N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;dihydrate;trihydrochloride](/img/structure/B14783037.png)



![(9R,11bR)-4'-[3-[4-[6-(2-aminoethylamino)hexanoyl]phenyl]propanoyl]-3',6',10,11b-tetramethylspiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-one](/img/structure/B14783046.png)
![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)


